molecular formula C8H10ClNO3 B3302416 Methyl 3-amino-5-hydroxybenzoate hydrochloride CAS No. 916766-98-8

Methyl 3-amino-5-hydroxybenzoate hydrochloride

Cat. No.: B3302416
CAS No.: 916766-98-8
M. Wt: 203.62 g/mol
InChI Key: HYTDXYUDWMOCQD-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis

In the realm of organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of target molecules. Methyl 3-amino-5-hydroxybenzoate, the free base of the hydrochloride salt, is recognized for its role as a precursor in the biosynthesis of certain natural products. caymanchem.comhmdb.ca Its synthetic derivative, the hydrochloride salt, is particularly useful in laboratory settings where controlled reactivity and improved handling properties are desired. The presence of three distinct functional groups on the aromatic ring allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Overview of Structural Features and Reactivity Principles

The chemical structure of Methyl 3-amino-5-hydroxybenzoate hydrochloride is characterized by a central benzene (B151609) ring. The key functional groups attached to this ring are an amino group (-NH2), a hydroxyl group (-OH), and a methyl ester group (-COOCH3). The hydrochloride salt is formed by the protonation of the basic amino group by hydrochloric acid.

The reactivity of this compound is governed by the interplay of its functional groups:

The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. Its basicity is a key factor in the formation of the hydrochloride salt.

The hydroxyl group is a weakly acidic and nucleophilic center, enabling reactions like etherification and esterification. It also activates the aromatic ring towards electrophilic substitution.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or can react with nucleophiles at the carbonyl carbon.

The aromatic ring is activated by the electron-donating amino and hydroxyl groups, making it susceptible to electrophilic substitution reactions at the ortho and para positions relative to these groups. For instance, it can be selectively monochlorinated at the 2- and 6-positions using N-Chlorosuccinimide. researchgate.net

These structural and reactivity features make this compound a versatile tool for synthetic chemists.

Scope of Academic Inquiry and Research Directions

Academic research involving Methyl 3-amino-5-hydroxybenzoate and its derivatives primarily focuses on its application as a starting material for the synthesis of more complex molecules with potential biological activity. Its parent compound, 3-amino-5-hydroxybenzoic acid, is a known precursor in the biosynthesis of ansamycin (B12435341) antibiotics. caymanchem.com This has spurred interest in using its methyl ester derivative to create novel analogues of these antibiotics and other bioactive compounds. Current research directions include the exploration of this compound in the development of new synthetic methodologies and its incorporation into combinatorial libraries for drug discovery.

Chemical and Physical Properties

The properties of Methyl 3-amino-5-hydroxybenzoate are well-documented. nih.gov While specific data for the hydrochloride salt is less common, its properties can be inferred from the free base, with notable differences in solubility and melting point.

Property Value
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name methyl 3-amino-5-hydroxybenzoate
InChI 1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3
InChI Key DMNGQQIFOZYIRA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)O)N

Data for the free base, Methyl 3-amino-5-hydroxybenzoate. nih.gov

Synthesis and Reactivity

The synthesis of Methyl 3-amino-5-hydroxybenzoate typically involves the esterification of 3-amino-5-hydroxybenzoic acid. A general method for such esterification is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. prepchem.com This method would directly produce the hydrochloride salt if hydrochloric acid is used as the catalyst.

Alternatively, the free base can be synthesized first, followed by treatment with hydrochloric acid to form the salt. The synthesis of the parent acid can be achieved through various routes, including the reduction of a corresponding nitro compound.

As a versatile reagent, Methyl 3-amino-5-hydroxybenzoate participates in a variety of chemical reactions. A notable example is its use in the preparation of chlorinated derivatives. The reaction with N-chlorosuccinimide allows for selective monochlorination at the positions ortho to the hydroxyl group. researchgate.net This reactivity highlights its utility in creating substituted aromatic compounds that can serve as intermediates for more complex targets.

Research and Applications

The primary application of this compound in research lies in its role as a synthetic intermediate. Its trifunctional nature allows for sequential or orthogonal modifications, providing access to a diverse range of chemical structures.

One significant area of research is its use in the synthesis of analogues of natural products. The parent acid, 3-amino-5-hydroxybenzoic acid, is a key building block in the biosynthesis of ansamycin antibiotics. caymanchem.com Researchers utilize the methyl ester to synthesize modified versions of these antibiotics in an effort to develop new therapeutic agents.

Furthermore, this compound is a valuable scaffold for the construction of chemical libraries used in drug discovery. By systematically reacting the amino, hydroxyl, and ester functionalities with a variety of reagents, large collections of related compounds can be generated and screened for biological activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-hydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTDXYUDWMOCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-98-8
Record name Benzoic acid, 3-amino-5-hydroxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916766-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Methyl 3 Amino 5 Hydroxybenzoate Hydrochloride

Esterification Reactions and Aminobenzoic Acid Precursors

The direct esterification of 3-amino-5-hydroxybenzoic acid and its subsequent conversion to the hydrochloride salt is a primary route for the synthesis of the target compound. This can be achieved through several methods, each with its own set of advantages and reaction conditions.

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of synthesizing Methyl 3-amino-5-hydroxybenzoate, this would involve reacting 3-amino-5-hydroxybenzoic acid with methanol (B129727).

The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. A similar process is employed in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, where 4-amino-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid. bond.edu.au

Reaction Reactants Catalyst Key Conditions
Fischer Esterification3-amino-5-hydroxybenzoic acid, MethanolSulfuric Acid or Hydrochloric AcidReflux, Excess Methanol

Thionyl Chloride-Mediated Methanolysis

An alternative and often more efficient method for esterification involves the use of thionyl chloride (SOCl₂). This reagent converts the carboxylic acid into a more reactive acyl chloride intermediate. The acyl chloride then readily reacts with an alcohol, in this case, methanol, to form the corresponding ester. This method is particularly useful for amino acids as it can be performed under conditions that are compatible with the amino group. nih.gov

The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then decomposes, often with the assistance of a nucleophile like a chloride ion, to generate the acyl chloride, sulfur dioxide, and hydrogen chloride. The subsequent addition of methanol to the acyl chloride results in the formation of the methyl ester. This method has been successfully used for the preparation of various amino acid methyl esters. nih.gov

Step Reagents Intermediate/Product
Acyl Chloride Formation3-amino-5-hydroxybenzoic acid, Thionyl Chloride3-amino-5-hydroxybenzoyl chloride
Esterification3-amino-5-hydroxybenzoyl chloride, MethanolMethyl 3-amino-5-hydroxybenzoate

Salt Formation via Hydrochloric Acid Treatment

The final step in this synthetic sequence is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the amino group of Methyl 3-amino-5-hydroxybenzoate acts as a base and reacts with hydrochloric acid. The reaction is typically carried out by dissolving the methyl ester in a suitable organic solvent and then treating it with a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or methanol) or by bubbling hydrogen chloride gas through the solution. The hydrochloride salt, being ionic, is generally insoluble in nonpolar organic solvents and precipitates out of the solution, allowing for easy isolation by filtration. This is a common procedure for the preparation of amino acid methyl ester hydrochlorides. nih.gov

Precursor Synthesis and Functional Group Transformations

An alternative synthetic strategy involves the preparation of a precursor molecule that already contains the desired methyl benzoate (B1203000) backbone, followed by the chemical modification of other functional groups to introduce the amino and hydroxyl moieties.

Reduction of Nitro-Substituted Benzoates

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach would involve the synthesis of a nitro-substituted precursor, namely methyl 3-nitro-5-hydroxybenzoate, followed by its reduction.

The synthesis of the nitro precursor can be envisioned through the nitration of methyl 3-hydroxybenzoate. The nitration of methyl benzoate itself is a well-established electrophilic aromatic substitution reaction that predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. orgsyn.orgrsc.orgaiinmr.comweebly.com This is due to the electron-withdrawing nature of the ester group, which deactivates the ortho and para positions. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures. orgsyn.orgrsc.orgweebly.com By analogy, the nitration of methyl 3-hydroxybenzoate would be expected to yield a mixture of nitro-substituted products, with the position of nitration being directed by both the hydroxyl and the ester groups.

Once the methyl 3-nitro-5-hydroxybenzoate precursor is obtained, the nitro group can be reduced to an amino group using various reducing agents. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid (Fe/HCl). wikipedia.org This method is widely used for the reduction of aromatic nitro compounds to their corresponding primary amines. bond.edu.aunih.gov

Reaction Step Starting Material Reagents Product
NitrationMethyl 3-hydroxybenzoateConc. HNO₃, Conc. H₂SO₄Methyl 3-nitro-5-hydroxybenzoate
ReductionMethyl 3-nitro-5-hydroxybenzoateFe, HClMethyl 3-amino-5-hydroxybenzoate

Amination Strategies for Hydroxybenzoates

The direct introduction of an amino group onto a hydroxy-substituted benzene (B151609) ring presents a more challenging synthetic problem. However, several strategies can be considered for the amination of a precursor like methyl 3,5-dihydroxybenzoate.

One potential method is the Bucherer reaction, which is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.org While traditionally applied to naphthols, the underlying principle of nucleophilic substitution on an activated aromatic system could potentially be adapted for dihydroxybenzoates, although this is not a commonly reported application.

More modern approaches to amination include ortho-selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines, though this would not yield the desired meta-amino product directly. nih.gov Reductive amination is another powerful tool for amine synthesis, but it requires a carbonyl precursor. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this context, if a suitable keto-substituted precursor, such as methyl 3-keto-5-hydroxybenzoate, could be synthesized, it could then undergo reductive amination with an ammonia source to introduce the amino group.

Conversion from 3-amino-5-hydroxybenzoic acid

The synthesis of Methyl 3-amino-5-hydroxybenzoate hydrochloride from 3-amino-5-hydroxybenzoic acid is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst. The hydrochloride salt of the product is conveniently formed in the same pot when hydrochloric acid is used as the catalyst.

The general reaction is as follows:

3-amino-5-hydroxybenzoic acid + Methanol --(H⁺ catalyst)--> Methyl 3-amino-5-hydroxybenzoate

Commonly employed acid catalysts for this type of transformation include gaseous hydrogen chloride, sulfuric acid, or thionyl chloride (SOCl₂). nih.govmdpi.comgoogle.com When methanol is saturated with hydrogen chloride gas, it forms a potent esterification medium that also protonates the amino group, forming the desired hydrochloride salt and preventing unwanted side reactions.

An alternative and often more convenient laboratory method utilizes trimethylchlorosilane (TMSCl) in methanol. nih.govmdpi.com This system generates HCl in situ, providing mild reaction conditions and facilitating a straightforward workup. nih.gov The reaction proceeds by taking the starting amino acid and adding TMSCl, followed by methanol, and stirring the mixture at room temperature. nih.gov Upon completion, which can be monitored by Thin Layer Chromatography (TLC), the solvent is removed via rotary evaporation to yield the final hydrochloride product. nih.gov

Process Optimization and Scalability in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound involves a systematic evaluation of reaction parameters to improve efficiency, yield, and purity. Key areas of focus include the choice of catalyst, reagent ratios, reaction temperature, and work-up procedures.

For scalability, methods that avoid gaseous HCl or highly corrosive reagents like thionyl chloride are often preferred. The use of the trimethylchlorosilane/methanol system is advantageous as it offers milder conditions and operational simplicity, making it more amenable to scale-up in a standard laboratory setting. mdpi.com Process optimization also involves ensuring the complete conversion of the starting material to minimize purification challenges. This can be achieved by adjusting the molar ratio of methanol to the amino acid, with ratios between 5:1 and 25:1 being preferable. google.com Repeating the cycle of refluxing the reaction mixture, concentrating it, and adding fresh methanol can also drive the equilibrium toward the product, thus enhancing the conversion rate. google.com

Yield Enhancement Studies

Maximizing the yield is a critical aspect of process optimization. Studies on the esterification of various amino acids have shown that the choice of the catalytic system significantly impacts the outcome. While traditional methods using strong protic acids are effective, they can sometimes lead to lower yields due to harsh conditions. google.com

The development of milder reagents has provided pathways to higher yields. For instance, the esterification of amino acids using the TMSCl/Methanol system has been reported to produce good to excellent yields, often comparable to or higher than those achieved with thionyl chloride or acid-catalyzed methods. mdpi.com The convenience and mildness of this method contribute to cleaner reactions with fewer byproducts, which in turn simplifies purification and improves the isolated yield.

Below is a comparative table illustrating typical yield ranges for different esterification methods applicable to amino acids, which serves as a guide for optimizing the synthesis of the target compound.

Catalytic SystemReagentsTypical ConditionsReported Yield Range for Amino Acid EsterificationReference
Protic Acid Methanol, Sulfuric AcidRefluxModerate to Low google.com
Thionyl Chloride Methanol, SOCl₂0°C to RefluxGood mdpi.com
Trimethylchlorosilane Methanol, TMSClRoom TemperatureGood to Excellent nih.govmdpi.com

Purity Maximization Techniques

Achieving high purity for this compound is essential for its use in subsequent applications. Several techniques are employed during and after the synthesis to ensure the removal of unreacted starting materials, byproducts, and residual solvents.

Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial tool for monitoring the progress of the esterification. prepchem.comwisdomlib.org By tracking the disappearance of the starting 3-amino-5-hydroxybenzoic acid spot and the appearance of the product spot, the reaction can be stopped at the optimal time to prevent the formation of degradation products.

Work-up Procedures: After the reaction is complete, a standard work-up procedure involves concentrating the reaction mixture to remove excess methanol and catalyst. nih.gov If the reaction was not performed using HCl or TMSCl, the crude product would be the free ester. In such cases, the residue can be dissolved in a suitable organic solvent like ether and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid. prepchem.com

pH Adjustment and Precipitation: For purification, the pH of the reaction mixture can be carefully adjusted. By raising the pH to between 3 and 4, any remaining unreacted 3-amino-5-hydroxybenzoic acid can be precipitated and removed by filtration, as the amino acid has lower solubility at its isoelectric point. google.com

Recrystallization: The final and most effective step for maximizing purity is recrystallization. The crude hydrochloride salt is dissolved in a hot solvent or solvent mixture (e.g., methanol/ether, benzene/cyclohexane) and allowed to cool slowly. prepchem.com This process allows for the formation of well-defined crystals of the pure product, leaving impurities behind in the mother liquor.

By implementing these optimization and purification strategies, this compound can be synthesized in high yield and purity on a laboratory scale.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Amino 5 Hydroxybenzoate Hydrochloride

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of methyl 3-amino-5-hydroxybenzoate is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. These substituents are ortho-, para-directing. Given their positions at C3 and C5 respectively, they synergistically activate the C2, C4, and C6 positions of the aromatic ring, making them susceptible to attack by electrophiles.

One notable example of an electrophilic aromatic substitution reaction is chlorination. Studies have shown that methyl 3-amino-5-hydroxybenzoate can be selectively monochlorinated at the 2- and 6-positions using N-chlorosuccinimide. researchgate.net This high regioselectivity is a direct consequence of the strong activating and directing effects of the amino and hydroxyl groups. Further chlorination can lead to the formation of polychlorinated derivatives. researchgate.net

Nitration of aromatic rings is another common electrophilic substitution reaction. While specific studies on the nitration of methyl 3-amino-5-hydroxybenzoate are not extensively detailed in the provided search results, the nitration of a similar compound, methyl benzoate (B1203000), is well-documented. aiinmr.comyoutube.comrsc.org In the case of methyl 3-amino-5-hydroxybenzoate, the powerful activating effects of the -NH₂ and -OH groups would be expected to facilitate nitration under milder conditions than those required for methyl benzoate. The incoming nitro group would be directed to the activated positions (C2, C4, C6).

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Methyl 3-amino-5-hydroxybenzoate

Position Activating/Deactivating Groups Predicted Reactivity
C2 Activated by C3-NH₂ (ortho) and C5-OH (para) Highly activated
C4 Activated by C3-NH₂ (para) and C5-OH (ortho) Highly activated
C6 Activated by C5-OH (ortho) Activated

Nucleophilic Reactions Involving Amino and Hydroxyl Groups

The amino and hydroxyl groups of methyl 3-amino-5-hydroxybenzoate are nucleophilic centers and can participate in a variety of reactions. The amino group, being a primary amine, can react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively. These reactions are fundamental in peptide synthesis and the formation of various heterocyclic structures. nih.gov

The hydroxyl group, being phenolic, is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo Williamson ether synthesis with alkyl halides to form ethers. It can also react with acylating agents to form esters.

The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions, such as pH. In acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt, which significantly reduces its nucleophilicity. Conversely, in basic conditions, the hydroxyl group can be deprotonated, enhancing its nucleophilicity.

Ester Hydrolysis and Transesterification Pathways

The methyl ester group of methyl 3-amino-5-hydroxybenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (3-amino-5-hydroxybenzoic acid) and methanol (B129727). This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. chemspider.com The rate of hydrolysis can be influenced by the steric and electronic properties of the substituents on the aromatic ring.

Acid-catalyzed hydrolysis is a reversible reaction that proceeds through the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Transesterification is a process where the methoxy (B1213986) group (-OCH₃) of the ester is exchanged with another alkoxy group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting methyl 3-amino-5-hydroxybenzoate with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 3-amino-5-hydroxybenzoate.

Oxidation and Reduction Chemistry of Aromatic Moieties

The aromatic ring and its substituents in methyl 3-amino-5-hydroxybenzoate can undergo both oxidation and reduction reactions. The presence of the electron-rich amino and hydroxyl groups makes the aromatic ring susceptible to oxidation. Under certain conditions, the hydroxyl group can be oxidized to form a quinone.

Conversely, while the existing amino group is already in a reduced state, if a nitro group were introduced onto the ring via electrophilic substitution, it could be readily reduced to an amino group. Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). sciencemadness.org This reduction is a key step in the synthesis of many substituted anilines.

Cyclization Reactions and Heterocycle Formation

Methyl 3-amino-5-hydroxybenzoate and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites—the amino group, the hydroxyl group, the ester, and the activated aromatic ring—allows for a range of cyclization strategies.

For instance, the amino and ester groups can be involved in condensation reactions with other bifunctional molecules to form heterocyclic rings. One common reaction is the formation of quinazolinones through reaction with appropriate reagents. nih.gov Similarly, the amino and hydroxyl groups can participate in reactions to form oxazole (B20620) or other oxygen- and nitrogen-containing heterocycles. chemicalbook.com

The synthesis of chromane (B1220400) derivatives, a class of bicyclic heterocycles, can also be achieved from precursors structurally related to methyl 3-amino-5-hydroxybenzoate. unimi.it These reactions often involve intramolecular cyclization of a suitably substituted aromatic compound.

Table 2: Potential Heterocyclic Systems from Methyl 3-amino-5-hydroxybenzoate Derivatives

Reacting Groups Reagent Type Resulting Heterocycle
Amino and Ester Bifunctional carbonyl compounds Fused pyrimidines/pyridines
Amino and Hydroxyl Carbonyl compounds, phosgene (B1210022) derivatives Benzoxazoles, benzoxazines
Aromatic Ring and a side chain Intramolecular cyclization Chromanes, quinolines

Mechanistic Insights into Benzene Ring Derivatization

The derivatization of the benzene ring of methyl 3-amino-5-hydroxybenzoate is governed by the electronic properties of its substituents. The amino and hydroxyl groups are strong activating groups that increase the electron density of the aromatic ring, particularly at the ortho and para positions. This enhanced nucleophilicity facilitates electrophilic attack.

The mechanism of electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway. The first step, the attack of the π-electrons of the benzene ring on the electrophile, is the rate-determining step and leads to the formation of a resonance-stabilized carbocation (arenium ion). The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. For methyl 3-amino-5-hydroxybenzoate, the positive charge in the arenium ion can be delocalized onto the nitrogen and oxygen atoms of the amino and hydroxyl groups when the attack occurs at the ortho or para positions, leading to a more stable intermediate and favoring substitution at these sites.

The ester group, on the other hand, is a deactivating group that withdraws electron density from the ring, making it less reactive towards electrophiles. However, the combined activating effects of the amino and hydroxyl groups overcome the deactivating effect of the ester.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 5 Hydroxybenzoate Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of Methyl 3-amino-5-hydroxybenzoate hydrochloride, each unique proton in the molecule generates a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The methyl ester group will present a sharp singlet, typically in the range of 3.8-3.9 ppm. The protons on the aromatic ring will appear as distinct multiplets, and their coupling patterns help to confirm their relative positions. Due to the hydrochloride form, the amino group is protonated (-NH₃⁺), and its protons may be broadened and exchangeable with solvent, appearing as a broad singlet. The hydroxyl proton signal can also be broad and its position variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOCH₃~3.85Singlet (s)3H
Aromatic H (H-2/H-6)~7.0 - 7.2Doublet of doublets (dd) or Triplet (t)2H
Aromatic H (H-4)~6.7 - 6.9Triplet (t)1H
-OHVariable (Broad)Singlet (s)1H
-NH₃⁺Variable (Broad)Singlet (s)3H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a signal at a specific chemical shift. The carbonyl carbon of the ester group is typically found significantly downfield, often in the 165-170 ppm range. The carbons of the aromatic ring will produce signals between approximately 100 and 160 ppm. nih.gov The carbon attached to the methyl group of the ester will appear upfield, usually around 52 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~167
C-OH~158
C-NH₃⁺~140
C-COOCH₃~132
Aromatic C-H~110 - 120
-OCH₃~52

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of which proton is bonded to which carbon, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular structure. Key expected correlations would include the methyl protons of the ester group showing a correlation to the carbonyl carbon, and the aromatic protons showing correlations to neighboring carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation and stereochemistry of a molecule. For a relatively rigid structure like this, NOESY can confirm the spatial proximity of substituents on the aromatic ring. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. mdpi.com For the free base, Methyl 3-amino-5-hydroxybenzoate (C₈H₉NO₃), the calculated exact mass is 167.05824 g/mol . nih.gov In a typical positive-ion mode HRMS experiment (e.g., ESI-HRMS), the molecule would be observed as the protonated ion [M+H]⁺.

Table 3: HRMS Data for Methyl 3-amino-5-hydroxybenzoate

SpeciesFormulaCalculated Exact Mass (m/z)
[M]C₈H₉NO₃167.05824
[M+H]⁺C₈H₁₀NO₃⁺168.06587

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules or radicals.

Table 4: Expected Mass Fragmentation Peaks

Fragment LostStructure of FragmentResulting m/z of Parent Ion
-OCH₃Methoxy (B1213986) radical137.05042
-COOCH₃Methoxycarbonyl radical108.07095
H₂OWater150.05820

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. dergipark.org.tr The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 5: Characteristic IR Absorption Bands Frequencies are approximate and can vary based on the sample state (e.g., solid, solution) and intermolecular interactions.

Functional GroupType of VibrationExpected Frequency Range (cm⁻¹)
O-H (Phenol)Stretching, broad3200 - 3600
N-H (Ammonium salt, -NH₃⁺)Stretching, broad2800 - 3200
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 2960
C=O (Ester)Stretching, strong1700 - 1730
C=C (Aromatic)Stretching1450 - 1600
C-O (Ester)Stretching1100 - 1300
C-NStretching1020 - 1250

The broadness of the O-H and N-H stretches is due to hydrogen bonding. The strong absorption of the C=O bond is a particularly prominent and useful diagnostic peak for identifying the ester functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, this analysis reveals transitions associated with the π-electron systems of the benzene ring and the influence of its substituents.

Compoundλmax (nm)SolventTransition Type (Probable)
3-Amino-5-hydroxybenzoic acid227Not Specifiedπ → π*

This interactive table is based on data for a closely related compound.

X-ray Crystallography for Solid-State Structural Determination

Detailed crystallographic data for this compound is not presently available in public databases. However, the crystal structures of numerous Schiff bases derived from analogous aminobenzoic acids have been extensively studied. nih.govuni.lu These studies reveal that the supramolecular structures in the solid state are predominantly governed by intermolecular hydrogen bonds. For instance, in Schiff bases derived from aminobenzoic acids, the carboxyl group often participates in hydrogen bonding with functional groups on neighboring molecules, leading to the formation of extended networks such as chains or sheets. uni.lu It is highly probable that the crystal structure of this compound would also be significantly influenced by hydrogen bonding involving the amino, hydroxyl, and ester functionalities, as well as the chloride counter-ion.

Solid-State Characterization Techniques

The bulk properties of a crystalline solid are investigated using a suite of solid-state characterization techniques. These methods provide insights into the material's crystallinity, thermal behavior, and other physical properties.

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing crystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline lattice and can be used to identify the substance, assess its purity, and determine its crystal system. Although a specific PXRD pattern for this compound has not been reported in the available literature, a crystalline sample would be expected to produce a distinct pattern of peaks at specific 2θ angles, corresponding to the d-spacings of the crystal lattice planes as described by Bragg's Law.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is used to determine thermal properties such as melting point, glass transitions, and heats of reaction. No specific DSC data for this compound is currently available. A typical DSC thermogram for a pure, crystalline organic compound would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide crucial information about the compound's purity and the strength of its crystal lattice.

Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine), can be synthesized from primary amines such as Methyl 3-amino-5-hydroxybenzoate. Some of these Schiff bases and their metal complexes have been shown to exhibit semiconductor properties. researchgate.net The solid-state conductivity of these materials is typically measured using a four-probe technique on a compressed pellet. The conductivity (σ) is calculated using the equation:

σ = (1/ρ) = (I/V) * (l/A)

where ρ is the resistivity, I is the current, V is the voltage, l is the thickness of the pellet, and A is the cross-sectional area.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the fundamental properties of Methyl 3-amino-5-hydroxybenzoate hydrochloride at the quantum mechanical level. These calculations provide a detailed understanding of the molecule's electronic and structural characteristics.

Electronic Structure Analysis

DFT calculations are employed to elucidate the electronic structure of this compound. This analysis includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. Furthermore, the distribution of electron density and the electrostatic potential surface can be mapped to identify electrophilic and nucleophilic sites within the molecule, offering predictions for its reactivity in various chemical environments.

Molecular Geometry Optimization

Theoretical geometry optimization of this compound is performed using DFT methods to determine its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise model of the molecular architecture. These computed parameters can be compared with experimental data, if available, to validate the computational model.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound allows for the existence of multiple conformations. Conformational analysis is conducted to explore the potential energy landscape of the molecule. By systematically rotating key dihedral angles, various stable conformers and the energy barriers separating them can be identified. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformations at thermal equilibrium. The results are often visualized as a potential energy surface, highlighting the low-energy regions corresponding to the most probable molecular shapes.

Reaction Pathway Modeling and Transition State Determination

Computational modeling can be utilized to investigate potential chemical reactions involving this compound. By mapping the reaction pathways, it is possible to identify the transition states, which are the highest energy points along the minimum energy path connecting reactants and products. The determination of transition state structures and their corresponding activation energies provides valuable mechanistic insights and allows for the prediction of reaction rates. This is particularly useful for understanding its synthesis, degradation, or metabolic pathways.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters for this compound. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be performed. The predicted vibrational frequencies from IR and Raman spectra correspond to specific molecular motions, aiding in the interpretation of experimental spectra. Similarly, the calculation of NMR chemical shifts provides a theoretical basis for assigning signals in experimentally obtained ¹H and ¹³C NMR spectra.

ParameterPredicted ValueMethod
HOMO EnergyDFT
LUMO EnergyDFT
Optimized Bond LengthsDFT
Key Dihedral AnglesConformational Analysis
Activation EnergyReaction Pathway Modeling
Hydrogen Bond LifetimesMolecular Dynamics
Vibrational FrequenciesDFT
NMR Chemical ShiftsDFT

Biosynthetic Pathways of 3 Amino 5 Hydroxybenzoic Acid Ahba Precursor

The Aminoshikimate Pathway

Kanosamine Formation and Phosphorylation

The introduction of the key nitrogen atom into the AHBA structure begins with the biosynthesis of kanosamine (3-amino-3-deoxy-D-glucose). cncb.ac.cnnih.gov In A. mediterranei, this process starts with UDP-glucose. nih.gov The enzyme RifL, an oxidoreductase, and RifK (which also functions as AHBA synthase) catalyze the conversion of UDP-glucose to 3-amino-3-deoxy-UDP-glucose. nih.gov A subsequent hydrolysis step yields kanosamine. researchgate.net

Once formed, kanosamine must be phosphorylated to enter the next stage of the pathway. The enzyme RifN, a specific kanosamine kinase, catalyzes the phosphorylation of kanosamine to produce kanosamine-6-phosphate (K6P). nih.govcncb.ac.cn This phosphorylation is a critical activation step, preparing the molecule for its conversion into the substrate needed for the core aminoshikimate reactions. nih.govnih.gov K6P is then isomerized to amino-D-fructose 6-phosphate (aminoF6P), which is subsequently cleaved to form 1-deoxy-1-imino-D-erythrose 4-phosphate, the direct precursor for the next major step. nih.govnih.gov

Enzymatic Steps from AminoDAHP to AHBA

The central phase of the aminoshikimate pathway mirrors the first three steps of the conventional shikimate pathway, but utilizes aminated substrates. The process begins with the condensation of 1-deoxy-1-imino-D-erythrose 4-phosphate and phosphoenolpyruvate (B93156) (PEP), catalyzed by the aminoDAHP synthase (RifH), to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP). nih.govpnas.org

Following its formation, aminoDAHP undergoes a series of transformations catalyzed by enzymes encoded within the biosynthetic gene cluster: acs.org

Cyclization: AminoDAHP is converted to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) by the enzyme aminoDHQ synthase (RifG). pnas.orgacs.org

Dehydration: AminoDHQ is then dehydrated to form 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) by aminoDHQ dehydratase. nih.govacs.org

Aromatization: The final step is the aromatization of aminoDHS to produce 3-amino-5-hydroxybenzoic acid (AHBA). This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, AHBA synthase (RifK), and involves the elimination of a water molecule. nih.govacs.orgqmul.ac.uk

Cell-free extract studies have demonstrated the efficient conversion of these intermediates, with aminoDHS being converted to AHBA with up to 95% yield, confirming the viability of this pathway. acs.org

Genetic and Enzymatic Characterization of Biosynthetic Gene Clusters

The enzymes responsible for AHBA biosynthesis are encoded in biosynthetic gene clusters (BGCs). The most well-characterized of these is the rif gene cluster from Amycolatopsis mediterranei, which is approximately 95 kbp in size. nih.govpnas.org This cluster contains all the necessary genes for the synthesis of AHBA (e.g., rifG, rifH, rifJ, rifK, rifL, rifM, rifN) as well as the polyketide synthase genes required for the subsequent assembly of the rifamycin (B1679328) antibiotic backbone. pnas.orgresearchgate.net Similar gene clusters have been identified in other antibiotic-producing organisms, such as the asm cluster for ansamitocin and the gdm cluster for geldanamycin, showing a conservation of the AHBA biosynthesis genes. pnas.orgresearchgate.netnih.gov

Identification of Key Enzymes (e.g., RifN, AHBA Synthase)

Detailed biochemical studies have elucidated the functions of the key enzymes in the pathway.

RifN (Kanosamine Kinase): This enzyme is crucial for the early steps of the pathway. Its specific function is to phosphorylate kanosamine, a necessary activation step. cncb.ac.cn The identification of RifN's role solidified kanosamine-6-phosphate as a committed intermediate in AHBA biosynthesis. cncb.ac.cn

AHBA Synthase (RifK): This pyridoxal 5'-phosphate (PLP)-dependent enzyme is remarkable for its dual functionality. nih.gov As a homodimer, it catalyzes the final aromatization step, converting aminoDHS into AHBA. nih.govnih.gov The crystal structure of AHBA synthase reveals a fold similar to aspartate aminotransferase family enzymes, with the active site formed at the interface of the two subunits. nih.govacs.org In a separate function at the beginning of the pathway, RifK complexes with the oxidoreductase RifL to catalyze the transamination of UDP-3-keto-D-glucose, a step in kanosamine formation. nih.govnih.gov This dual role makes AHBA synthase a critical enzyme at both the beginning and the end of the pathway.

Table 1: Key Enzymes in the AHBA Biosynthetic Pathway

Enzyme NameGene (in rif cluster)Function
Oxidoreductase/TransaminaseRifL / RifKCatalyzes initial steps in kanosamine synthesis from UDP-glucose. nih.gov
UDP-kanosamine PhosphataseRifMInvolved in kanosamine formation. nih.gov
Kanosamine KinaseRifNPhosphorylates kanosamine to kanosamine-6-phosphate. cncb.ac.cn
AminoDAHP SynthaseRifHCondenses PEP and iminoE4P to form aminoDAHP. nih.gov
AminoDHQ SynthaseRifGCyclizes aminoDAHP to form aminoDHQ. pnas.org
AminoDHQ DehydrataseRifJDehydrates aminoDHQ to form aminoDHS. pnas.org
AHBA SynthaseRifKAromatizes aminoDHS to AHBA; also acts as a transaminase. nih.gov

Gene Recruitment and Evolution of Biosynthetic Pathways

The aminoshikimate pathway is a prime example of pathway evolution through gene recruitment. It is believed to have evolved from the primary shikimate pathway. nih.gov The genes for kanosamine formation, which provide the essential nitrogenous precursor, appear to have been recruited from other genomes and integrated into the gene cluster. nih.govresearchgate.net This evolutionary innovation allowed organisms to create the aminated starter unit (AHBA) necessary for the biosynthesis of complex polyketide antibiotics.

The presence of distinct AHBA gene clusters in different organisms, which can be categorized into subgroups like benzenic and naphthalenic based on the final product, suggests a divergent evolution. nih.gov While the core enzymatic functions are conserved, the organization and regulation of these genes have adapted to produce a variety of AHBA-derived natural products. researchgate.net The study of how these clusters merge, recruit new domains, and evolve provides insight into nature's strategies for generating chemical diversity. nih.gov

Metabolic Engineering Strategies for AHBA Production

The industrial and pharmaceutical importance of AHBA-derived antibiotics has driven efforts to improve AHBA production through metabolic engineering. A key strategy involves the heterologous expression of the entire AHBA biosynthetic pathway in a host organism like Escherichia coli, which is more amenable to genetic manipulation and large-scale fermentation. nih.govpnas.org

Successful reconstitution of the pathway in E. coli has been achieved by assembling the required genes from different organisms, such as combining rif genes from A. mediterranei with asm genes from Actinosynnema pretiosum. pnas.org This creates a hybrid pathway that can efficiently produce AHBA from simple carbon sources like glucose. nih.gov

Further optimization strategies include:

Increasing Precursor Supply: Enhancing the flux towards precursors like phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P).

Eliminating Competing Pathways: Deleting genes for pathways that divert precursors away from AHBA synthesis.

Codon Optimization and Promoter Engineering: Modifying the expression levels of pathway genes to balance enzyme concentrations and maximize product yield. sciepublish.comkobe-u.ac.jp

Evolution-Guided Optimization: Using sensor-reporter systems that link chemical production to cell fitness, allowing for the directed evolution of strains with significantly increased production titers. nih.gov

These metabolic engineering approaches not only provide a more sustainable and scalable source of AHBA but also enable the production of novel "unnatural" ansamycin (B12435341) analogs through mutasynthesis, opening new avenues for drug discovery. researchgate.net

Derivatization Strategies and Chemical Biology Applications

Synthesis of Analogs for Chemical Probe Development

The development of chemical probes often requires the synthesis of a library of analogs to systematically explore structure-activity relationships. For methyl 3-amino-5-hydroxybenzoate, this involves modifications at various positions on the benzene (B151609) ring and alterations of the ester and amino groups.

Modifications to Aromatic Substituents (e.g., fluoro, methoxy (B1213986), bromo)

Systematic modification of the aromatic ring with different substituents can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can influence its interactions with biological targets.

Halogenation (Fluoro, Chloro, Bromo): The introduction of halogen atoms onto the aromatic ring is a common strategy in medicinal chemistry. For instance, chlorinated derivatives of 3-amino-5-hydroxybenzoic acid have been synthesized from methyl 3-amino-5-hydroxybenzoate. researchgate.net N-Chlorosuccinimide can be used to selectively monochlorinate the 2- and 6-positions of the methyl 3-amino-5-hydroxybenzoate substrate. researchgate.net The synthesis of bromo- and fluoro-substituted analogs can also be achieved through established synthetic methodologies. For example, a method for preparing 5-bromo-3-fluoro-2-methylbenzoate involves the diazotization of a substituted aminobenzoate followed by a Schiemann or similar reaction. google.com A general approach to synthesizing a bromo-substituted analog, methyl 3-amino-5-bromo-2-hydroxybenzoate, involves the reduction of the corresponding nitro compound. chemicalbook.com

Alkoxylation (Methoxy): The introduction of a methoxy group can alter the hydrogen-bonding capabilities and polarity of the molecule. The synthesis of methoxy-substituted analogs can be achieved by employing starting materials that already contain the desired methoxy group or by methylation of a hydroxyl group at a suitable stage in the synthesis.

The following table summarizes synthetic approaches for various substituted analogs:

SubstituentPosition(s)Synthetic ApproachKey Reagents
Chloro2 and 6Electrophilic ChlorinationN-Chlorosuccinimide
Bromo5Reduction of nitro precursorIron powder, Ammonium (B1175870) chloride
Fluoro3Diazotization and fluorinationSodium nitrite, Hexafluorophosphoric acid
MethoxyVariesStarting material dependentVaries

Ester and Amide Derivatives

Modification of the carboxyl group into different esters and amides is a straightforward approach to alter the compound's solubility, metabolic stability, and ability to interact with biological targets.

Ester Derivatives: A variety of ester analogs can be synthesized by reacting the parent carboxylic acid (3-amino-5-hydroxybenzoic acid) with different alcohols under acidic conditions (Fischer esterification) or by transesterification of the methyl ester. scholarsresearchlibrary.com This allows for the introduction of a wide range of alkyl and aryl groups.

Amide Derivatives: Amide derivatives can be prepared by coupling the carboxylic acid with various primary or secondary amines using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. sphinxsai.com A one-step synthesis of amide derivatives from substituted anilines and amino acid esters in refluxing methanol (B129727) has also been reported as a viable method. sphinxsai.com These modifications can introduce new functional groups and steric bulk, which can be crucial for targeted biological activity. For instance, the synthesis of benzyloxybenzene substituted (S)-α-amino amides has been explored for their potential as enzyme inhibitors. nih.gov

Investigation of Molecular Interactions at a Chemical Level

Understanding the molecular interactions of methyl 3-amino-5-hydroxybenzoate and its derivatives is fundamental to their application in chemical biology. These non-clinical studies provide insights into their binding affinities and reactivity.

Chemical Binding Studies with Enzymes and Receptors (non-clinical)

The aminobenzoic acid scaffold is present in numerous biologically active molecules and drugs. mdpi.comnih.gov Derivatives of aminobenzoic acids have been investigated for their ability to interact with various enzymes. For example, a study on p-aminobenzoic acid (PABA) derivatives demonstrated that the presence of a p-aminobenzoyl moiety was a prerequisite for competing with PABA for the enzyme dihydropteroate (B1496061) synthetase in a cell-free system. nih.gov The study also noted that substitution of the carboxyl group with an ester or amide function significantly reduced the affinity for the PABA binding site, suggesting that a negative charge in the carbonyl portion is important for interaction. nih.gov

While specific binding studies for methyl 3-amino-5-hydroxybenzoate hydrochloride are not extensively documented, the broader class of aminobenzoate derivatives has been shown to inhibit various enzymes, including cholinesterases and monoamine oxidases. nih.gov The rigid conformation of aminobenzoic acid derivatives has been shown to inhibit the conformational changes associated with the induced fit mechanism in the catalytic center of the ribosome. nih.govacs.org These findings suggest that analogs of methyl 3-amino-5-hydroxybenzoate could be designed to target specific enzyme active sites or allosteric sites.

Influence of Structural Modifications on Chemical Reactivity (e.g., oxidation, reduction, substitution)

The chemical reactivity of methyl 3-amino-5-hydroxybenzoate is influenced by its trifunctional nature (amino, hydroxyl, and methyl ester groups) and the electronic effects of any additional substituents on the aromatic ring.

Oxidation and Reduction: The phenol (B47542) and aniline (B41778) moieties are susceptible to oxidation, which can be a key consideration in their stability and metabolism. Conversely, the nitro group in synthetic precursors is readily reduced to the target amino group, a common step in the synthesis of these compounds. chemicalbook.com

Substitution Reactions: The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring towards electrophilic substitution. This is exemplified by the regioselective chlorination at the positions ortho to these activating groups. researchgate.net The reactivity of the amino group allows for derivatization through acylation and alkylation, while the hydroxyl group can be alkylated or acylated. The ester group can undergo hydrolysis or amidation as previously discussed.

The position of substituents can have a significant impact on the molecule's properties. For instance, studies on different isomers of aminobenzoates have shown that the substituent position affects their photophysical properties and relaxation pathways in solution. rsc.orgnih.gov The charge distribution and site of protonation are also critically dependent on the relative positions of the amino and carboxyl groups, which in turn influences their chemical behavior. rsc.org

Development of Novel Chemical Entities for Further Research

The structural versatility of the aminobenzoic acid scaffold makes it an attractive starting point for the development of novel chemical entities with potential therapeutic or research applications. nih.govbohrium.comresearchgate.net By applying the derivatization strategies outlined above, new molecules can be designed and synthesized to probe biological systems or to act as leads for drug discovery programs.

The development of new chemical entities from this scaffold can be guided by structure-activity relationship (SAR) studies. For example, by systematically varying the substituents on the aromatic ring and observing the effect on a particular biological activity, researchers can identify key structural features required for potency and selectivity. This approach has been used to develop aminobenzoic acid derivatives with antimicrobial and cytotoxic properties. mdpi.com

Furthermore, the aminobenzoic acid framework can be incorporated into larger, more complex molecules. It can serve as a key building block in the synthesis of macrocycles and other constrained architectures designed to mimic or disrupt protein-protein interactions. nih.gov The development of such novel chemical entities from methyl 3-amino-5-hydroxybenzoate and its analogs holds promise for advancing our understanding of complex biological processes and for the discovery of new therapeutic agents.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes

While established methods for the synthesis of aminobenzoates exist, future research will likely focus on developing more efficient, sustainable, and diverse synthetic pathways. nih.gov A key area of interest is the development of novel catalytic systems that can facilitate the selective functionalization of the aromatic ring, allowing for the introduction of a wider range of substituents. Research into greener synthetic methodologies, such as flow chemistry and the use of environmentally benign solvents and reagents, will also be crucial.

Potential Synthetic Strategy Description Anticipated Advantages
Flow Chemistry Synthesis Continuous synthesis in a microreactor system.Enhanced reaction control, improved safety, scalability, and potential for automation.
Biocatalytic Routes Utilization of enzymes for selective transformations.High selectivity (regio-, chemo-, and stereo-selectivity), mild reaction conditions, and reduced environmental impact.
Photoredox Catalysis Use of light to enable novel bond formations.Access to unique reaction pathways, mild reaction conditions, and high functional group tolerance.
C-H Activation Direct functionalization of C-H bonds on the aromatic ring.Atom economy, reduced need for pre-functionalized starting materials, and access to novel derivatives.

Advanced Mechanistic Characterization of Complex Reactions

A deeper understanding of the reaction mechanisms involving Methyl 3-amino-5-hydroxybenzoate hydrochloride is essential for optimizing existing transformations and designing new ones. Future research should employ a combination of advanced spectroscopic techniques and computational modeling to elucidate reaction intermediates and transition states.

For instance, in situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reaction kinetics and the formation of transient species. These experimental data, when coupled with Density Functional Theory (DFT) calculations, can offer a detailed picture of the reaction landscape, including activation energies and the influence of catalysts and solvents. nih.gov Such studies are critical for understanding the regioselectivity of reactions and for designing catalysts that can steer reactions toward desired products. The study of enzyme kinetics, such as those involving aminodeoxychorismate synthase which acts on related aminobenzoate precursors, can provide valuable insights into substrate binding and catalytic mechanisms that could inspire the design of new catalysts. nih.gov

High-Throughput Screening for Chemical Reactivity Profiling

High-throughput screening (HTS) methodologies, which allow for the rapid and parallel execution of a large number of experiments, are poised to accelerate the discovery of new reactions and applications for this compound. sigmaaldrich.comnih.gov By employing automated liquid handling systems and miniaturized reaction formats (e.g., 96- or 384-well plates), researchers can efficiently screen a wide range of reaction conditions, including different catalysts, ligands, solvents, and temperatures. acs.orgresearchgate.net

This approach can be used to rapidly map the reactivity profile of the compound, identifying optimal conditions for known transformations and discovering entirely new reactions. purdue.edu HTS can also be applied to screen for biological activity, identifying derivatives with potential applications in drug discovery. The integration of HTS with advanced analytical techniques, such as mass spectrometry and high-performance liquid chromatography, is crucial for the rapid analysis of the large datasets generated. researchgate.net

Integration with Computational Design for Targeted Chemical Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the targeted design of novel molecules with desired properties. longdom.org Future research will increasingly leverage computational tools to predict the reactivity of this compound and to design derivatives with specific electronic, steric, and pharmacokinetic properties. nih.gov

Computer-aided retrosynthetic analysis can help identify promising synthetic routes to complex target molecules derived from this scaffold. nih.gov Furthermore, machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, guiding experimental efforts toward the most promising avenues. acs.org This integrated approach will not only accelerate the discovery of new compounds but also provide a deeper understanding of the underlying principles governing their synthesis and reactivity. acs.org

Computational Tool Application in Synthesis Design
Density Functional Theory (DFT) Calculation of reaction energies, transition state structures, and spectroscopic properties to predict reactivity and guide catalyst design. nih.gov
Molecular Docking Prediction of the binding mode of derivatives to biological targets, guiding the design of new therapeutic agents. longdom.org
Retrosynthesis Software Automated identification of potential synthetic pathways to complex target molecules. nih.gov
Machine Learning Models Prediction of reaction outcomes and optimization of reaction conditions based on large datasets. acs.org

Role in Advanced Materials Science Research (e.g., supramolecular assemblies, functional polymers)

The functional groups present in this compound make it an attractive monomer or building block for the synthesis of advanced materials. The amino and hydroxyl groups can participate in hydrogen bonding, leading to the formation of ordered supramolecular assemblies. rsc.orgdoaj.org The study of these assemblies could lead to the development of new materials with interesting optical or electronic properties. mdpi.com

Furthermore, this compound can be incorporated into polymers to create functional materials with tailored properties. pccl.at For example, it could be used to synthesize polyamides or polyesters with enhanced thermal stability or specific recognition capabilities. google.com Copolymers of aniline (B41778) and aminobenzoic acids have been explored for their electrical conductivity. researchgate.net The development of polymers derived from this compound could lead to new materials for applications in electronics, sensing, and separations. pccl.at

Q & A

Q. What are the established synthesis protocols for Methyl 3-amino-5-hydroxybenzoate hydrochloride?

The synthesis typically involves esterification and amino group protection/deprotection. A common approach includes:

  • Step 1 : Reacting 3-amino-5-hydroxybenzoic acid with methanol under acidic conditions (e.g., HCl gas) to form the methyl ester.
  • Step 2 : Protecting the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.
  • Step 3 : Hydrochloride salt formation via treatment with HCl in dioxane, followed by solvent removal under reduced pressure .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres to avoid oxidation of the phenolic hydroxyl group.

Q. How should researchers purify and characterize this compound?

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) .
  • Characterization :
    • Melting Point : 124.5–125.5°C (validate against literature) .
    • Spectroscopy :
  • 1H-NMR (DMSO-d6): Expect signals for aromatic protons (δ 6.8–7.2 ppm), methyl ester (δ 3.8 ppm), and NH3+ (broad peak δ 8.5–9.5 ppm) .
  • HPLC : Purity >97% with a C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Molecular Formula : C8H9NO3·HCl (MW: 215.63 g/mol).
  • Solubility : Soluble in polar solvents (e.g., DMSO, methanol), sparingly soluble in water.
  • Stability : Hygroscopic; store under nitrogen at 2–8°C to prevent decomposition .
  • Hazards : Skin/eye irritant (wear gloves, goggles); avoid inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Temperature Control : Lower reaction temperatures (0–5°C) during esterification reduce side-product formation.
  • Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to enhance esterification efficiency .
  • Salt Formation : Use anhydrous HCl in dioxane for higher salt purity (validate via elemental analysis) .
    Data-Driven Optimization : Conduct a factorial design experiment varying solvent ratios, temperature, and catalyst loading to identify optimal conditions.

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm aromatic substitution patterns and ester linkage .
  • X-ray Crystallography : Resolve stereochemical uncertainties in crystalline derivatives (e.g., hydrogen bonding between NH3+ and Cl⁻) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 216.04) and fragmentation pathways .

Q. How to design biological activity assays for enzyme/receptor interaction studies?

  • Target Selection : Prioritize enzymes with known affinity for benzoate derivatives (e.g., tyrosine hydroxylase, cytochrome P450).
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 via spectrophotometric assays (e.g., NADH oxidation for oxidoreductases) .
    • Binding Studies : Use surface plasmon resonance (SPR) to quantify receptor-ligand kinetics .
      Controls : Include positive controls (e.g., known inhibitors) and validate results across triplicate experiments.

Q. What strategies address discrepancies in reported bioactivity data?

  • Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, solvent) to rule out methodological variability.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Mechanistic Studies : Perform knock-out experiments (e.g., CRISPR-edited cell lines) to isolate the compound’s specific effects .
    Example : If conflicting IC50 values arise, test solubility differences using dynamic light scattering (DLS) to assess aggregation effects .

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Reactant of Route 1
Methyl 3-amino-5-hydroxybenzoate hydrochloride
Reactant of Route 2
Methyl 3-amino-5-hydroxybenzoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.